molecular formula C18H15NO2 B14518408 N-(5-Phenylpenta-2,4-dienoyl)benzamide CAS No. 62764-15-2

N-(5-Phenylpenta-2,4-dienoyl)benzamide

Cat. No.: B14518408
CAS No.: 62764-15-2
M. Wt: 277.3 g/mol
InChI Key: PKSIUBKZXKDUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While direct data on N-(5-Phenylpenta-2,4-dienoyl)benzamide is absent in the provided evidence, comparisons can be drawn using structurally related benzamide derivatives. Benzamides are a versatile class of compounds with diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties. This article focuses on synthesizing insights from analogous compounds to highlight structural, synthetic, and functional distinctions.

Properties

CAS No.

62764-15-2

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-(5-phenylpenta-2,4-dienoyl)benzamide

InChI

InChI=1S/C18H15NO2/c20-17(19-18(21)16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H,(H,19,20,21)

InChI Key

PKSIUBKZXKDUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenylpenta-2,4-dienoyl)benzamide typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid. This reaction can yield multiple products depending on the reaction conditions, including 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenylpenta-2,4-dienoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

Scientific Research Applications

N-(5-Phenylpenta-2,4-dienoyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Phenylpenta-2,4-dienoyl)benzamide involves its interaction with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, which can modulate biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in inflammation and cancer.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key structural distinctions among benzamide derivatives include:

Compound Name Core Structure/Substituent Key Functional Groups
5-Amino-1,3,4-thiadiazole-2-ylmethyl benzamide Thiadiazole ring with amino group 1,3,4-Thiadiazole, benzamide backbone
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Dimethoxyphenethyl side chain Methoxy groups, ethyl linker
N-(Thiazol-2-yl)-benzamide Thiazole heterocycle Thiazole ring, amide bond
N-(Pyridin-2-yl)-benzamide Pyridine ring Pyridinyl group, planar aromatic system
N-(Phenylcarbamoyl) benzamide Phenylcarbamoyl substituent Carbamoyl group, phenyl ring
N-(2-Benzoylamino) phenyl benzamide (NBPB) Benzoylamino-phenyl group Dual benzamide moieties

Key Observations :

  • Electron-withdrawing groups (e.g., thiadiazole in ) enhance reactivity for anticancer applications.
  • Heterocyclic rings (thiazole , pyridine ) modulate binding to enzymatic targets like HDACs or viral proteases.

Activity Insights :

  • NBPB demonstrates strong binding to SARS-CoV-2 Mpro via computational docking .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Rip-B has a melting point of 90°C, indicating high crystallinity .
  • Solubility: Glycosylated derivatives (e.g., fucopyranosyl benzamide ) may enhance aqueous solubility.
  • ADMET Predictions : N-(Phenylcarbamoyl) benzamide exhibits favorable absorption but moderate hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.